Emodin-8-glucoside

Catalog No.
S573551
CAS No.
23313-21-5
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emodin-8-glucoside

CAS Number

23313-21-5

Product Name

Emodin-8-glucoside

IUPAC Name

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3

InChI Key

HSWIRQIYASIOBE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

1-(β-D-Glucopyranosyloxy)-3,8-dihydroxy-6-methyl-9,10-anthracenedione; 3,8-Dihydroxy-6-methyl-1-anthraquinonyl β-D-Glucopyranoside; 8-O-β-D-Glucopyranosyl Emodin; Anthraglycoside B; Emodin 8-O-β-D-Glucopyranoside; Emodin 8-O-β-D-Glucoside; Emodin 8-β

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone compound. Its molecular formula is C21H20O10, with a molecular weight of 432.381 g/mol . Emodin-8-glucoside is primarily found in various medicinal plants, including Polygonum multiflorum, and is known for its diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer properties .

  • Anti-cancer activity: Emodin-8-glucoside might induce cell death in cancer cells through multiple pathways, including cell cycle arrest and inhibition of angiogenesis (blood vessel formation).
  • Anti-inflammatory activity: It might suppress the production of inflammatory mediators [].

Emodin-8-glucoside (E-8-O-G) is a naturally occurring compound found in several plants, including Reynoutria japonica (commonly known as Japanese knotweed) []. It belongs to a class of chemicals called anthraquinones, known for their diverse biological activities []. While research on E-8-O-G is ongoing, it has shown potential applications in various scientific research fields, as detailed below:

Anti-cancer research

Studies suggest that E-8-O-G may possess anti-cancer properties. It has been shown to inhibit the proliferation and viability of various cancer cell lines, including those from neuroblastoma, glioblastoma, and liver cancer [, ]. However, further research is needed to understand the underlying mechanisms and potential therapeutic applications.

Neuroprotective research

E-8-O-G has also been investigated for its potential neuroprotective effects. Studies have shown that it may help protect brain cells from damage caused by stroke and other neurodegenerative diseases []. The research suggests that E-8-O-G's antioxidant and anti-inflammatory properties may contribute to these effects, but more studies are needed to confirm these findings.

Hepatoprotective research

Some research suggests that E-8-O-G may protect the liver from damage caused by various factors, including toxins and drugs []. However, the current research is limited, and further studies are needed to understand the mechanisms and potential therapeutic applications.

Typical of glycosides and anthraquinones. Key reactions include:

  • Hydrolysis: Under acidic or enzymatic conditions, emodin-8-glucoside can be hydrolyzed to release emodin and glucose.
  • Oxidation: The compound can be oxidized to form various reactive species, potentially enhancing its biological activity.
  • Reduction: Reduction reactions can modify the functional groups present in the molecule, affecting its solubility and reactivity.

These reactions are crucial for understanding the compound's stability and interaction with biological systems .

Emodin-8-glucoside exhibits significant biological activities:

  • Anticancer Activity: It has demonstrated potential against various cancer cell lines, including neuroblastoma and glioblastoma. In vitro studies indicate that it inhibits cell proliferation and induces apoptosis through mechanisms involving the regulation of Bcl-2 and Bax proteins .
  • Immunomodulatory Effects: The compound enhances macrophage activity via the Toll-like receptor signaling pathway, indicating its role in modulating immune responses .
  • Neuroprotective Effects: Research suggests that emodin-8-glucoside may protect neuronal cells from oxidative stress, contributing to its potential therapeutic applications in neurodegenerative diseases .

Emodin-8-glucoside can be synthesized through various methods:

  • Natural Extraction: It is commonly isolated from plants such as Polygonum multiflorum using solvent extraction techniques followed by purification methods like chromatography.
  • Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where glucose is added to emodin under specific conditions (acidic or enzymatic) to form emodin-8-glucoside.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce the compound from precursors is an emerging method that may offer advantages in yield and purity.

These methods highlight the versatility in obtaining emodin-8-glucoside for research and therapeutic use .

Emodin-8-glucoside has several applications:

  • Pharmaceuticals: Due to its anticancer and immunomodulatory properties, it is being explored as a potential therapeutic agent for various diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at enhancing health and wellness.
  • Cosmetics: The compound's skin-protective effects are being investigated for use in cosmetic formulations targeting skin aging and damage.

The ongoing research into its efficacy continues to expand its potential applications across multiple fields .

Studies have shown that emodin-8-glucoside interacts with various cellular pathways:

  • Cell Signaling Pathways: It influences pathways such as the MAPK/NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
  • Drug Metabolism: Emodin-8-glucoside has been studied for its effects on drug absorption and metabolism, particularly in relation to intestinal transport mechanisms .

These interactions are critical for understanding how emodin-8-glucoside can be effectively utilized in therapeutic contexts.

Emodin-8-glucoside shares structural similarities with several other compounds. Here are a few notable ones:

Compound NameStructure TypeBiological ActivityUnique Features
EmodinAnthraquinoneAnticancer, laxativeNon-glycosylated form of emodin-8-glucoside
ChrysophanolAnthraquinoneAntimicrobial, anti-inflammatoryLacks glucose moiety; different bioactivity
Aloe-emodinAnthraquinoneLaxative, anti-inflammatoryFound in aloe plants; distinct pharmacological profile
RheinAnthraquinoneAntimicrobial, hepatoprotectiveDifferent hydroxylation pattern

Emodin-8-glucoside stands out due to its unique glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts. This property contributes significantly to its diverse biological activities and potential therapeutic applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Appearance

Orange powder

UNII

YY0Q8Q1T3H

Other CAS

52731-38-1

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Modify: 2023-08-15

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